molecular formula C14H17N3O2 B6113836 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide

Cat. No. B6113836
M. Wt: 259.30 g/mol
InChI Key: PYDQSRBAKDPZMP-UHFFFAOYSA-N
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Description

“N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide” can be analyzed using various spectroscopic techniques such as FT-IR, LCMS, and NMR . For instance, the FT-IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide detailed information about the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide” can be analyzed based on the reactivity of the 1,2,4-oxadiazole ring. The oxadiazole ring can undergo various reactions such as annulation reaction, followed by desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide” can be analyzed using various techniques. For instance, the melting point can be determined using a melting point apparatus, while the molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Safety and Hazards

The safety and hazards of “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide” can be determined based on its classification. For instance, it has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for the research on “N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide” could involve the development of novel 1,2,4-oxadiazole derivatives with excellent antibacterial activity . These results indicated that 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could be potential alternative templates for discovering novel antibacterial agents .

properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-3-4-8-13(18)16-12-7-5-6-11(9-12)14-15-10(2)17-19-14/h5-7,9H,3-4,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDQSRBAKDPZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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